molecular formula C9H8BrClO2 B15250273 2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone

2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone

Cat. No.: B15250273
M. Wt: 263.51 g/mol
InChI Key: RJJZFVVNBPVAKX-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom attached to the alpha position of a ketone group, along with a chloro and methoxy substituent on the phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone often involves large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-bromo-1-(3-chloro-2-methoxyphenyl)ethanol.

    Oxidation: Formation of carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophiles, making it useful in various substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or acting as a building block in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

2-bromo-1-(3-chloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrClO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3

InChI Key

RJJZFVVNBPVAKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)C(=O)CBr

Origin of Product

United States

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